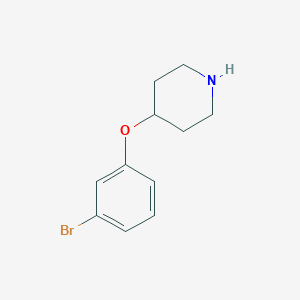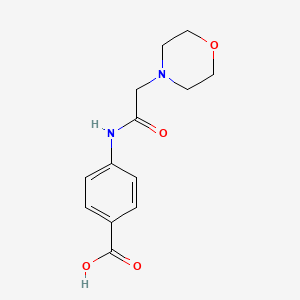
4-(3-Bromophenoxy)piperidine
Overview
Description
4-(3-Bromophenoxy)piperidine: is an organic compound with the molecular formula C₁₁H₁₄BrNO It is a piperidine derivative where the piperidine ring is substituted with a 3-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3-Bromophenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenol and piperidine.
Etherification Reaction: 3-bromophenol is reacted with piperidine in the presence of a base such as potassium carbonate to form this compound. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
4-(3-Bromophenoxy)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenoxy-piperidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenoxy-piperidine.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: Employed in the development of new catalytic systems.
Biology:
Biological Probes: Utilized as a probe to study biological systems and enzyme interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for drug candidates.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
- 4-(4-Bromophenoxy)piperidine
- 4-(2-Bromophenoxy)piperidine
- 4-(3-Chlorophenoxy)piperidine
Comparison:
- 4-(3-Bromophenoxy)piperidine vs. 4-(4-Bromophenoxy)piperidine: The position of the bromine atom affects the compound’s reactivity and interaction with biological targets.
- This compound vs. 4-(2-Bromophenoxy)piperidine: The ortho position of the bromine in 4-(2-Bromophenoxy)piperidine may lead to steric hindrance, affecting its chemical behavior.
- This compound vs. 4-(3-Chlorophenoxy)piperidine: The presence of chlorine instead of bromine can alter the compound’s electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(3-bromophenoxy)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKNLUCMGQUPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7842386.png)
![2-[2-Hydroxyethyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7842390.png)
![2-[(5-Nitropyridin-2-yl)amino]butan-1-ol](/img/structure/B7842397.png)
![5-Methyl-4-[4-(2-morpholin-4-ylethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7842405.png)
![4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B7842413.png)

![5-(4-fluorophenyl)-6-methyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7842422.png)
![4-[2-(4-Ethylanilino)-2-oxoethyl]sulfonylbutanoic acid](/img/structure/B7842429.png)
![3-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B7842434.png)
![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)

![4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol](/img/structure/B7842486.png)
![{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)
![4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7842499.png)
